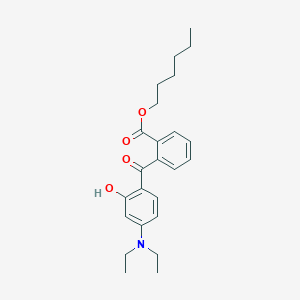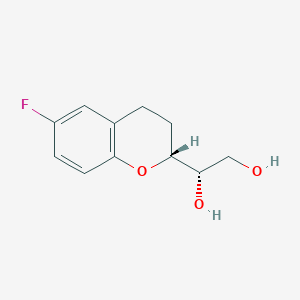
4-Nitrobutanoate de méthyle
Vue d'ensemble
Description
Methyl 4-nitrobutanoate, also known as 4-nitrobutyric acid methyl ester, is an organic compound with the molecular formula C5H9NO4. It is a derivative of butyric acid and is characterized by the presence of a nitro group attached to the fourth carbon of the butyrate chain. This compound is known for its anti-inflammatory properties .
Applications De Recherche Scientifique
Methyl 4-nitrobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Its anti-inflammatory properties make it a subject of interest in biological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
Target of Action
Methyl 4-nitrobutanoate, also known as Methyl 4-nitrobutyrate, is a derivative of butyric acid . It is known to display anti-inflammatory activity . .
Mode of Action
Given its anti-inflammatory properties, it may interact with targets involved in inflammatory pathways .
Biochemical Pathways
As an anti-inflammatory agent, it may influence pathways related to inflammation and immune response .
Result of Action
Given its anti-inflammatory properties, it may help reduce inflammation at the cellular level .
Analyse Biochimique
Biochemical Properties
It is known that it can participate in reactions such as the enantioselective Henry addition
Cellular Effects
Given its potential anti-inflammatory activity , it may influence cell function by modulating inflammatory pathways
Molecular Mechanism
It is known to participate in chemical reactions, such as the enantioselective Henry addition
Méthodes De Préparation
Methyl 4-nitrobutanoate can be synthesized through various methods. One common synthetic route involves the reaction of nitromethane with acrylic acid methyl ester. This reaction typically yields a high percentage of the desired product . The reaction conditions often include the use of a base and a solvent, with the reaction being carried out at low temperatures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 4-nitrobutanoate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form various oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Methyl 4-nitrobutanoate can be compared with other similar compounds such as:
Methyl 4-nitrovalerate: Another nitrobutyrate derivative with similar properties.
4-nitrobutyric acid: The parent acid of methyl 4-nitrobutyrate.
Methyl 3-nitrobutyrate: A structural isomer with the nitro group attached to the third carbon.
The uniqueness of methyl 4-nitrobutyrate lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
methyl 4-nitrobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-5(7)3-2-4-6(8)9/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSPKGKFFQKZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156362 | |
| Record name | Butyric acid, 4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13013-02-0 | |
| Record name | Methyl 4-nitrobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13013-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 4-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013013020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-nitrobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyric acid, 4-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30156362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-nitrobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 4-nitrobutyrate a useful reagent in organic synthesis?
A1: Methyl 4-nitrobutyrate is a bifunctional C4 building block, offering diverse reactivity due to its ester and nitro groups. It participates in various reactions, including nitroaldol condensations [], Michael additions [], and ketone acylations []. This versatility makes it valuable for constructing complex molecules.
Q2: How is methyl 4-nitrobutyrate synthesized?
A2: A common method involves the Michael addition of nitromethane to methyl acrylate []. This reaction can be extended to other primary and secondary nitroalkanes, providing a general route to various 4-nitrobutanoate esters.
Q3: Can the nitro group in methyl 4-nitrobutyrate be further functionalized?
A3: Yes, the nitro group can be reduced to an amine, which can then be transformed into various nitrogen-containing functional groups. For example, in the synthesis of (±)-stemoamide, the nitro group in a methyl 4-nitrobutyrate derivative is converted to a ketone and subsequently used for reductive amination to construct a seven-membered ring [].
Q4: What are some specific examples of using methyl 4-nitrobutyrate in the synthesis of complex molecules?
A4: Methyl 4-nitrobutyrate plays a crucial role in synthesizing various natural products and pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of Sinefungin, an antifungal and antitumor antibiotic []. It has also been utilized in the development of chiral building blocks for the synthesis of γ-lactams, 5-hydroxy-5-substituted levulinic acid derivatives, and δ-lactones [].
Q5: Can methyl 4-nitrobutyrate be used in asymmetric synthesis?
A5: Yes, researchers have successfully employed methyl 4-nitrobutyrate in enantioselective reactions. Notably, a Cu(II)-amino pyridine complex catalyzes the highly enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes [, ]. This methodology allows access to enantiomerically enriched building blocks with diverse applications.
Q6: Are there any limitations or challenges associated with using methyl 4-nitrobutyrate in synthesis?
A6: While a versatile reagent, reactions involving methyl 4-nitrobutyrate can sometimes lead to side products. For instance, in the synthesis of 1,3,4-trisubstituted benzenes, a minor amount of phenol derivatives is observed alongside the desired product []. Optimizing reaction conditions and exploring alternative synthetic strategies can help address these challenges.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazol-2-amine](/img/structure/B135678.png)








![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)


![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)
